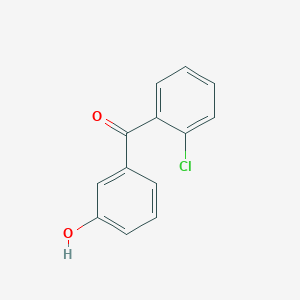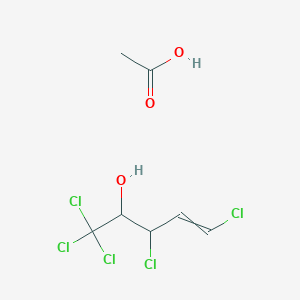
2,2'-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) is a complex organic compound characterized by its unique structure, which includes hydrazine and diazaborolidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) typically involves the reaction of 2,2-dimethylhydrazine with 1,3-dimethyl-1,3,2-diazaborolidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-containing oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) involves its interaction with molecular targets through its hydrazine and diazaborolidine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-((1E,1′E)-((3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)-bis(azanylylidene))bis(methanylylidene))-diphenol
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
Compared to similar compounds, 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) is unique due to its specific combination of hydrazine and diazaborolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
62567-26-4 |
|---|---|
Fórmula molecular |
C10H26B2N6 |
Peso molecular |
252.0 g/mol |
Nombre IUPAC |
1,1-bis(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)-2,2-dimethylhydrazine |
InChI |
InChI=1S/C10H26B2N6/c1-13(2)18(11-14(3)7-8-15(11)4)12-16(5)9-10-17(12)6/h7-10H2,1-6H3 |
Clave InChI |
FJWUGGLSYBXHFD-UHFFFAOYSA-N |
SMILES canónico |
B1(N(CCN1C)C)N(B2N(CCN2C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)



![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)

